4,6-Dimethyl-2-methylsulfonylpyrimidine
Overview
Description
Corynecin I is a naturally occurring antibiotic compound isolated from the bacterium Corynebacterium hydrocarboclastusCorynecin I exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, although it is less potent than chloramphenicol .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of certain pharmaceutical compounds .
Action Environment
The action, efficacy, and stability of 4,6-Dimethyl-2-methylsulfonylpyrimidine can be influenced by various environmental factors . These could include temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Corynecin I is biosynthesized by Corynebacterium hydrocarboclastus. The biosynthesis involves the incorporation of amino acids such as threonine, homoserine, and methionine into the propionyl group of Corynecin II, which is then converted into Corynecin I. The acetyl group of Corynecin I is derived from acetate, pyruvate, and alanine .
Industrial Production Methods
Industrial production of Corynecin I involves culturing Corynebacterium hydrocarboclastus in a suitable growth medium. The addition of specific amino acids to the culture can enhance the production of Corynecin I. The compound is then extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions
Corynecin I undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in Corynecin I can be oxidized to form ketones or aldehydes.
Reduction: The nitro group in Corynecin I can be reduced to an amine group.
Substitution: The acetamide group in Corynecin I can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Corynecin I has several scientific research applications:
Chemistry: Used as a model compound to study the biosynthesis and chemical properties of chloramphenicol-like antibiotics.
Biology: Studied for its antibacterial activity and its effects on bacterial protein synthesis.
Medicine: Investigated for its potential use as an antibiotic, although it is less potent than chloramphenicol.
Industry: Used in the production of antibacterial agents and as a reference compound in quality control
Comparison with Similar Compounds
Corynecin I is similar to other chloramphenicol-like antibiotics, such as:
Chloramphenicol: More potent than Corynecin I and widely used as an antibiotic.
Corynecin II: Another member of the Corynecin family with similar antibacterial properties.
Corynecin III: Similar in structure and function to Corynecin I but with different acyl groups
Corynecin I is unique due to its specific acyl nitrophenylpropylamine structure and its biosynthetic origin from Corynebacterium hydrocarboclastus .
Properties
IUPAC Name |
4,6-dimethyl-2-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-4-6(2)9-7(8-5)12(3,10)11/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPSNGCLCHWTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378242 | |
Record name | 4,6-Dimethyl-2-methylsulfonylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35144-22-0 | |
Record name | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35144-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dimethyl-2-methylsulfonylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine, 4,6-dimethyl-2-(methylsulfonyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DIMETHYL-2-(METHYLSULFONYL)PYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VAF5UF4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,6-Dimethyl-2-methylsulfonylpyrimidine in the synthesis of ambrisentan?
A1: this compound is a key starting material in the synthesis of ambrisentan. The research paper describes an improved method where this compound undergoes a condensation reaction with 2-hydroxy-3-methoxy-3,3-diphenylpropionic ester. This is followed by a one-pot hydrolysis in tetrahydrofuran solvent to yield ambrisentan racemate []. This racemate is then further processed to obtain the desired enantiomer of ambrisentan.
Q2: Are there any alternative methods for synthesizing ambrisentan that don't use this compound?
A2: While the provided research paper focuses on an improved method utilizing this compound [], exploring alternative synthetic routes for ambrisentan is beyond the scope of this specific research. Other publications or patents might provide information on different starting materials and synthetic strategies for ambrisentan.
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